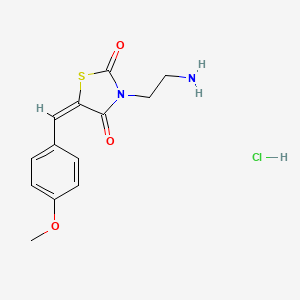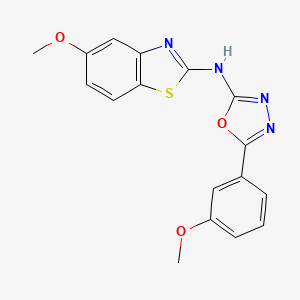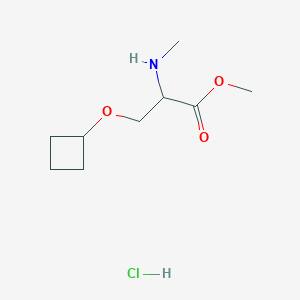
2-(2,4-二氯苯胺基)噻唑-4-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives, including “2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester”, often involves known approaches based on the Knoevenagel reaction, alkylation reaction, and one-pot three-component reaction .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazoles are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用
Antibacterial and Antifungal Activities
Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. The presence of the 2,4-dichloroanilino group in the compound can potentially enhance these properties. Researchers have synthesized compounds containing the thiazole ring with variable substituents and evaluated their biological activities, including antibacterial and antifungal effects .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives is another significant area of research. The structural variability of the thiazole ring allows for the synthesis of compounds that can be evaluated for their effectiveness in reducing inflammation .
Antitumor and Cytotoxic Activity
Thiazoles have been found to exhibit antitumor and cytotoxic activities. The modification of the thiazole ring with different substituents, such as the 2,4-dichloroanilino group, can lead to the development of new compounds with potential antitumor properties .
Antidiabetic Activity
Research has indicated that thiazole derivatives can also play a role in antidiabetic activity. The structural features of these compounds, including the presence of the 2,4-dichloroanilino moiety, may contribute to their ability to act as antidiabetic agents .
Antiviral and Antioxidant Properties
Thiazole compounds have shown promise in antiviral and antioxidant applications. The diverse biological activities of thiazoles make them candidates for the development of new antiviral agents and antioxidants .
Pharmaceutical Intermediates
The compound can serve as an intermediate in pharmaceutical synthesis. Its structural complexity and reactivity make it suitable for the development of various pharmaceutical agents .
作用机制
Target of Action
The primary target of this compound is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . This receptor plays a crucial role in several biological processes and is emerging as a potential therapeutic target for various diseases, including inflammatory bowel disease .
Mode of Action
The compound acts as an agonist for the AhR . It binds to the receptor, triggering a conformational change that allows the receptor to translocate into the nucleus and dimerize with the AhR nuclear translocator (ARNT) . This complex then binds to specific DNA sequences, leading to the transcriptional activation of various AhR-regulated genes .
Biochemical Pathways
The activation of AhR leads to the induction of several enzymes involved in drug metabolism and detoxification, such as cytochrome P4501A1 (CYP1A1) . The upregulation of these enzymes can have various downstream effects, including the metabolism of endogenous and exogenous compounds .
Result of Action
The activation of AhR and the subsequent induction of enzymes like CYP1A1 can lead to various molecular and cellular effects. For instance, the metabolism of certain compounds can result in the production of reactive metabolites, which can have various effects on cellular function .
未来方向
The future directions for the study of “2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester” and other thiazole derivatives could involve further exploration of their biological activities and the design and development of new thiazole derivatives . This could provide a basis for the development of new drugs with lesser side effects .
属性
IUPAC Name |
ethyl 2-(2,4-dichloroanilino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-2-18-11(17)10-6-19-12(16-10)15-9-4-3-7(13)5-8(9)14/h3-6H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCECPIHOBALRRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate](/img/structure/B2762578.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide](/img/structure/B2762579.png)
![3-Benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2762580.png)
![2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2762582.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2762586.png)
![tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2762589.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2762590.png)



![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2762596.png)
![N-cycloheptyl-2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2762597.png)